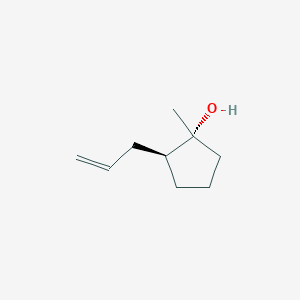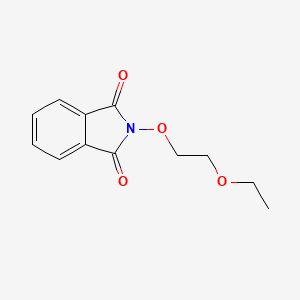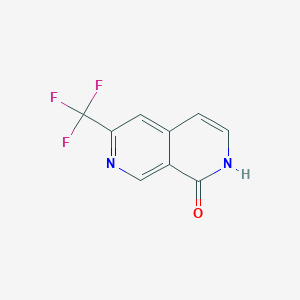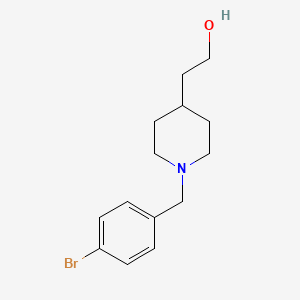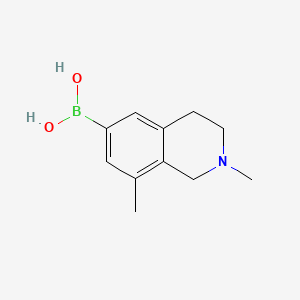
(2,8-dimethyl-3,4-dihydro-1H-isoquinolin-6-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
B-(1,2,3,4-tetrahydro-2,8-dimethyl-6-isoquinolinyl)Boronic acid is a boronic acid derivative with a unique structure that includes a tetrahydroisoquinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of B-(1,2,3,4-tetrahydro-2,8-dimethyl-6-isoquinolinyl)Boronic acid typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Boronic Acid Group: The boronic acid group can be introduced via a borylation reaction, often using a palladium-catalyzed cross-coupling reaction with a boronic ester or boronic acid precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
B-(1,2,3,4-tetrahydro-2,8-dimethyl-6-isoquinolinyl)Boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The isoquinoline core can be reduced under specific conditions to form tetrahydroisoquinoline derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various biaryl compounds.
Aplicaciones Científicas De Investigación
B-(1,2,3,4-tetrahydro-2,8-dimethyl-6-isoquinolinyl)Boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing drugs.
Industry: Used in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of B-(1,2,3,4-tetrahydro-2,8-dimethyl-6-isoquinolinyl)Boronic acid depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by interacting with active sites of enzymes. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications.
Comparación Con Compuestos Similares
Similar Compounds
- B-(1,2,3,4-tetrahydro-2,6-dimethyl-isoquinolinyl)Boronic acid
- B-(1,2,3,4-tetrahydro-2,7-dimethyl-isoquinolinyl)Boronic acid
- B-(1,2,3,4-tetrahydro-5,8-dimethyl-isoquinolinyl)Boronic acid
Uniqueness
B-(1,2,3,4-tetrahydro-2,8-dimethyl-6-isoquinolinyl)Boronic acid is unique due to the specific positioning of the dimethyl groups and the boronic acid moiety. This unique structure can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C11H16BNO2 |
|---|---|
Peso molecular |
205.06 g/mol |
Nombre IUPAC |
(2,8-dimethyl-3,4-dihydro-1H-isoquinolin-6-yl)boronic acid |
InChI |
InChI=1S/C11H16BNO2/c1-8-5-10(12(14)15)6-9-3-4-13(2)7-11(8)9/h5-6,14-15H,3-4,7H2,1-2H3 |
Clave InChI |
HGECQGMCXDIRQI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C2CN(CCC2=C1)C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


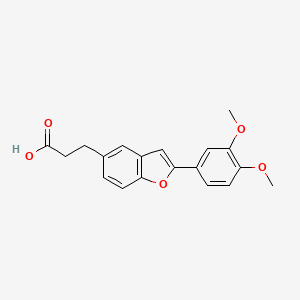

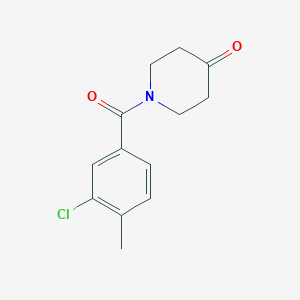
![N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;hexafluorophosphate](/img/structure/B13923864.png)
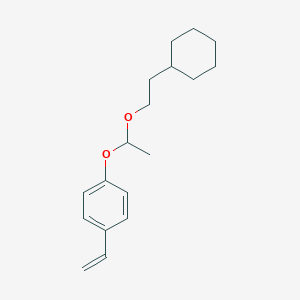
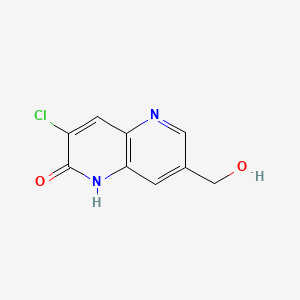
![2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol](/img/structure/B13923883.png)

